molecular formula C19H34O5 B8223391 10-Oxononadecanedioic acid

10-Oxononadecanedioic acid

Cat. No.: B8223391
M. Wt: 342.5 g/mol
InChI Key: XOLMOPYKUVSLDQ-UHFFFAOYSA-N
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Description

10-Oxononadecanedioic acid is an organic compound with the molecular formula C19H34O5. It is characterized by a long alkane chain with two terminal carboxylic acid groups and a ketone group at the tenth carbon position. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Oxononadecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of nonadecanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of long-chain alkanes. This process utilizes catalysts such as platinum or palladium to facilitate the oxidation reaction. The reaction conditions include high pressure and temperature to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 10-Oxononadecanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Oxononadecanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity with amines and alcohols makes it valuable in creating amides and esters.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring fatty acids.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting metabolic disorders.

    Industry: It serves as an intermediate in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 10-Oxononadecanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form stable amide bonds with primary amines, which is crucial in biochemical applications. The ketone group can participate in redox reactions, influencing metabolic pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds and undergo nucleophilic attacks .

Comparison with Similar Compounds

Uniqueness: 10-Oxononadecanedioic acid is unique due to its combination of a long alkane chain, two terminal carboxylic acid groups, and a central ketone group. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry .

Properties

IUPAC Name

10-oxononadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5/c20-17(13-9-5-1-3-7-11-15-18(21)22)14-10-6-2-4-8-12-16-19(23)24/h1-16H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMOPYKUVSLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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